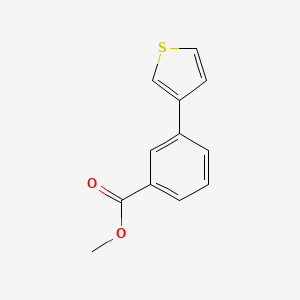

Methyl 3-(3-thienyl)benzoate

Description

General Context of Aromatic Esters in Organic Synthesis

Aromatic esters are a fundamental class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com They are crucial intermediates and building blocks in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com The synthesis of aromatic esters can be achieved through various methods, with Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—being a classic approach. numberanalytics.com Other significant methods include the reaction of acid chlorides with alcohols and specialized techniques like the Mitsunobu and Steglich esterifications. numberanalytics.com The reactivity of aromatic esters, including hydrolysis and reduction, makes them versatile tools for chemists. numberanalytics.com Recently, novel catalytic methods, such as the "ester dance reaction," have been developed to synthesize aromatic esters more efficiently from low-cost starting materials. waseda.jp

Significance of Thiophene-Containing Scaffolds in Advanced Chemistry

Thiophene (B33073) is a five-membered, sulfur-containing heterocyclic aromatic ring that is considered a "privileged pharmacophore" in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.net Thiophene derivatives are integral to numerous FDA-approved drugs, demonstrating therapeutic effects such as anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govscispace.comnih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring itself is often used as a bioisostere for a phenyl ring in drug design. nih.gov

Beyond medicine, thiophene-containing scaffolds are vital in materials science. researchgate.net Their electronic and optical properties make them suitable for use in organic electronics, such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The planar and electron-rich nature of thiophene facilitates charge transfer, and its structure can be readily modified to tune the properties of materials for specific applications. sciengine.com

Methyl 4-(3-thienyl)benzoate: A Focal Point in Academic Investigation

Within the family of thienyl benzoate (B1203000) esters, Methyl 4-(3-thienyl)benzoate has emerged as a compound of particular interest for scientific study. Its specific isomeric structure, where the thienyl group is attached at the 4-position of the benzoate, dictates its unique chemical and physical properties.

Methyl 4-(3-thienyl)benzoate is an organic compound with the molecular formula C₁₂H₁₀O₂S. nih.gov Its structure consists of a central benzene (B151609) ring substituted with a methyl ester group and a thiophene ring. The positional arrangement of the thienyl group significantly impacts the molecule's electronic properties and reactivity. vulcanchem.com Crystallographic studies of similar compounds indicate that Methyl 4-(3-thienyl)benzoate likely adopts a relatively planar conformation, with a dihedral angle between the thienyl and benzene rings. vulcanchem.com This planarity, combined with the electron-rich thiophene ring, influences the molecule's electronic and optical characteristics. ontosight.ai

Interactive Data Table: Physicochemical Properties of Methyl 4-(3-thienyl)benzoate

| Property | Value | Source |

| IUPAC Name | methyl 4-thiophen-3-ylbenzoate | PubChem nih.gov |

| CAS Number | 20608-91-7 | PubChem nih.gov |

| Molecular Formula | C₁₂H₁₀O₂S | PubChem nih.gov |

| Molecular Weight | 218.27 g/mol | PubChem nih.gov |

| Melting Point | 162 °C | Stenutz stenutz.eu |

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CSC=C2 | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

20608-90-6 |

|---|---|

Molecular Formula |

C12H10O2S |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

methyl 3-thiophen-3-ylbenzoate |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)10-4-2-3-9(7-10)11-5-6-15-8-11/h2-8H,1H3 |

InChI Key |

QCJSGZSOXQHJAB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Thienyl Benzoate Core Structures

Convergent Synthesis Approaches

Convergent synthesis offers an efficient route to the thienyl benzoate (B1203000) core by preparing the two key ring systems—the benzoate and the thienyl moieties—separately before coupling them together in the final stages. This approach allows for flexibility and is generally higher yielding compared to linear syntheses.

The formation of the carbon-carbon bond between the benzene (B151609) and thiophene (B33073) rings is the cornerstone of synthesizing the 3-(3-thienyl)benzoate scaffold. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this transformation.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are preeminent in modern organic synthesis for their reliability, mild reaction conditions, and broad functional group tolerance. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide.

For the synthesis of Methyl 3-(3-thienyl)benzoate, a common strategy involves the coupling of Methyl 3-bromobenzoate with 3-Thienylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. A base is required to activate the organoboron species for transmetalation to the palladium center. A variety of catalysts, ligands, and bases can be employed to optimize the reaction, with modern systems showing high efficiency for coupling heteroaromatic substrates. researchgate.netnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature | Yield |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | Good to Excellent |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 °C | High |

| CataXCium A Pd G3 | Buchwald-type phosphine (B1218219) | K₃PO₄ | Dioxane | 80-100 °C | Excellent |

While palladium catalysts are highly effective, their cost has prompted the development of alternatives using more earth-abundant first-row transition metals. Nickel-based catalysts have emerged as a powerful and cost-effective option for promoting Suzuki-Miyaura and other cross-coupling reactions. researchgate.net

Nickel catalysts can effectively couple a wide range of aryl chlorides and bromides with arylboronic acids. acs.org These reactions are often catalyzed by a nickel(0) complex, which can be generated in situ from a stable nickel(II) salt (e.g., NiCl₂) and a reducing agent. acs.orgthieme-connect.com Nickel catalysis sometimes offers unique reactivity compared to palladium and can be advantageous for coupling challenging substrates. thieme-connect.com

Table 2: Comparison of Palladium and Nickel Catalysis for Aryl-Thienyl Coupling

| Feature | Palladium Catalysis | Nickel Catalysis |

| Cost | High | Low |

| Reactivity | Highly effective for bromides, iodides, and triflates. | Effective for chlorides, bromides, and other electrophiles. acs.org |

| Catalyst Generation | Often uses stable Pd(0) or Pd(II) precatalysts. | Typically involves in situ reduction of Ni(II) salts. |

| Oxidation States | Primarily cycles through Pd(0)/Pd(II). | Can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. researchgate.net |

| Ligands | Well-developed, often bulky electron-rich phosphines. | Often uses phosphine or N-heterocyclic carbene (NHC) ligands. |

The final step in many synthetic routes to this compound is the formation of the methyl ester from the corresponding carboxylic acid, 3-(3-thienyl)benzoic acid.

The most common and straightforward method for this transformation is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wvu.eduyoutube.com The reaction is an equilibrium process, and the use of excess methanol (B129727) helps to drive the equilibrium toward the formation of the ester product. masterorganicchemistry.comorganic-chemistry.org

Alternative methods that avoid the use of strong acids or the generation of water are also available. These often involve the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for reaction with the alcohol. rasayanjournal.co.in

Table 3: Methods for the Esterification of 3-(3-thienyl)benzoic acid

| Method | Reagents | Conditions | Key Features |

| Fischer-Speier Esterification | Methanol, cat. H₂SO₄ | Reflux | Simple, inexpensive, equilibrium-driven. researchgate.net |

| DCC Coupling | Methanol, DCC, cat. DMAP | Room Temperature | Mild conditions, avoids water production. rasayanjournal.co.in |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol | 0 °C to Room Temp. | Two-step process, highly reactive intermediate. |

A complete synthesis of this compound is best achieved by combining the cross-coupling and esterification steps. Two logical and convergent pathways can be envisioned:

Route A: This pathway begins with the cross-coupling reaction, followed by esterification.

Suzuki Coupling: 3-Bromobenzoic acid is coupled with 3-thienylboronic acid using a palladium catalyst to produce 3-(3-thienyl)benzoic acid.

Fischer Esterification: The resulting carboxylic acid is then esterified with methanol and an acid catalyst to yield the final product, this compound.

Route B: This pathway reverses the order, starting with esterification.

Fischer Esterification: 3-Bromobenzoic acid is first converted to Methyl 3-bromobenzoate using methanol and an acid catalyst. chemicalbook.com

Suzuki Coupling: The resulting ester, Methyl 3-bromobenzoate, is then subjected to Suzuki coupling with 3-thienylboronic acid to form this compound. biosynce.com

Route B is often preferred in practice. Ester functional groups are generally stable and well-tolerated under the conditions of modern cross-coupling reactions. nih.govacs.org Furthermore, the intermediate Methyl 3-bromobenzoate can be easier to purify via distillation or chromatography than 3-bromobenzoic acid.

Cross-Coupling Reactions for Aryl-Thienyl Bond Formation

Preparation of Key Intermediates

Methyl 3-bromobenzoate: This crucial intermediate is readily prepared from commercially available 3-bromobenzoic acid. The most direct method is a Fischer esterification, where 3-bromobenzoic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid, often achieving high yields. chemicalbook.com

3-Thienylboronic Acid: This heteroaromatic organoboron reagent is a key component for the Suzuki-Miyaura coupling. It is typically synthesized from 3-bromothiophene (B43185). The process involves a halogen-metal exchange, usually by treating 3-bromothiophene with a strong base like n-butyllithium at low temperatures. The resulting 3-lithiothiophene is then quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate), followed by acidic workup to hydrolyze the borate ester and yield 3-thienylboronic acid. chemicalbook.com

3-Bromobenzoic Acid: This is a common commercial starting material. If needed, it can be synthesized from benzoic acid via electrophilic aromatic substitution (bromination). prepchem.com

Table 4: Summary of Key Intermediate Preparations

| Intermediate | Precursor(s) | Key Reagents | Reaction Type |

| Methyl 3-bromobenzoate | 3-Bromobenzoic acid, Methanol | H₂SO₄ (cat.) | Fischer Esterification chemicalbook.com |

| 3-Thienylboronic acid | 3-Bromothiophene | 1. n-BuLi 2. B(OMe)₃ 3. H₃O⁺ | Halogen-Metal Exchange / Borylation chemicalbook.com |

| 3-Bromobenzoic acid | Benzoic acid | Br₂, FeBr₃ | Electrophilic Aromatic Substitution |

Functionalized Benzoate Precursors

The construction of the thienyl benzoate scaffold requires a benzoate ring that is appropriately functionalized to participate in cross-coupling reactions. This typically involves introducing either a halogen atom or a boronic acid (or its ester derivative) onto the methyl benzoate molecule.

Common precursors include:

Halogenated Methyl Benzoates: Methyl 3-bromobenzoate or methyl 3-iodobenzoate (B1234465) are frequently used as the electrophilic partner in Suzuki-Miyaura reactions. The carbon-halogen bond serves as the reaction site for the palladium catalyst to insert, initiating the catalytic cycle. Aryl chlorides are also viable but often require more active catalytic systems to achieve high yields. rsc.orgresearchgate.net

Methyl Phenylboronic Acids/Esters: Alternatively, the benzoate moiety can act as the nucleophilic partner. This involves synthesizing precursors like (3-(methoxycarbonyl)phenyl)boronic acid. These are then reacted with a halogenated thiophene.

The preparation of these precursors is well-established. For instance, methyl benzoate can be synthesized via the Fischer esterification of benzoic acid with methanol, using a strong acid catalyst like sulfuric acid. uomustansiriyah.edu.iqresearchgate.netmdpi.com Subsequent functionalization, such as bromination or conversion to a boronic acid, yields the necessary precursor for the cross-coupling step.

Substituted Thiophene Building Blocks

The thiophene component is introduced using a building block that is complementary to the functionalized benzoate precursor. The choice of the thiophene reagent is crucial for the success of the cross-coupling reaction.

Key thiophene building blocks include:

Thienylboronic Acids and Esters: 3-Thienylboronic acid and its pinacol (B44631) ester derivative are common nucleophilic reagents in Suzuki-Miyaura couplings. nih.govnih.gov These organoboron compounds are generally stable, easy to handle, and their by-products are readily separated from the reaction mixture. nih.gov They are typically coupled with a halogenated methyl benzoate.

Halogenated Thiophenes: 3-Bromothiophene or 3-iodothiophene (B1329286) can serve as the electrophilic partner. jcu.edu.au These compounds are reacted with a benzoate precursor bearing a boronic acid group. Bromine is a commonly used halogen for these reactions due to its reactivity and stability. nih.gov

The synthesis of these thiophene building blocks can be achieved through various methods, including the lithiation of a halothiophene followed by reaction with a borate ester. jcu.edu.au The versatility of these building blocks allows for the synthesis of a wide range of thiophene-containing compounds for applications in materials science and medicinal chemistry. jcu.edu.auacs.org

Innovations in Sustainable Synthesis

Recent advancements in organic synthesis have placed a strong emphasis on developing environmentally benign and sustainable methods. This focus has led to significant innovations in the synthesis of thienyl benzoates and other biaryl compounds, aligning with the principles of green chemistry.

Green Chemistry Principles in Thienyl Benzoate Synthesis

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. nih.gov For thienyl benzoate synthesis, these principles are being implemented through several key strategies.

Aqueous Media: A significant shift has been made towards using water as a solvent instead of volatile organic compounds (VOCs). nih.govrsc.org Suzuki-Miyaura reactions have been successfully performed in aqueous systems, often with the aid of surfactants to create micellar nanoreactors where the reactants can congregate and react efficiently. acs.orgmdpi.com This approach not only reduces environmental impact but can also lead to faster reaction times and easier product separation. acs.orgmdpi.com

Biodegradable Solvents: The use of biodegradable solvents, such as aqueous n-butanol, offers another green alternative for conducting cross-coupling reactions. acs.org

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Suzuki couplings, decreasing energy consumption and often improving yields. nih.gov

Atom Economy: Direct C-H arylation is an emerging sustainable strategy that avoids the need for pre-functionalizing one of the coupling partners (i.e., installing a halogen or boron group). acs.org This method forms the C-C bond directly by activating a C-H bond on one of the aromatic rings, leading to higher atom economy and fewer synthetic steps. acs.org

| Green Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Using water as the primary solvent, sometimes with surfactants like Kolliphor EL. | Reduces VOC use, non-flammable, low cost, can enhance reaction rates. | nih.govrsc.orgacs.orgmdpi.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, improved yields, better process control. | nih.gov |

| Direct C-H Arylation | Forms the biaryl bond by activating a C-H bond, avoiding pre-functionalization. | Fewer synthetic steps, reduced waste, higher atom economy. | acs.org |

Catalyst Development for Enhanced Selectivity and Yield

The catalyst is the cornerstone of the cross-coupling reaction, and its development is critical for improving the efficiency, sustainability, and scope of thienyl benzoate synthesis.

High-Activity Ligands: The performance of palladium catalysts is heavily influenced by the ligands coordinated to the metal center. The development of bulky, electron-rich phosphine-based ligands has enabled Suzuki-Miyaura reactions to proceed with very low catalyst loadings (down to 0.1 mol %), short reaction times, and high turnover frequencies (TOFs). nih.govresearchgate.net These advanced ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Ligand-Free Systems: In some cases, effective biaryl synthesis can be achieved using ligand-free palladium catalysts. rsc.org For example, palladium acetate (B1210297) in combination with a reducing agent like hydrazine (B178648) hydrate (B1144303) can generate active palladium nanoparticles in situ that catalyze the coupling reaction under mild, room-temperature conditions. rsc.org These systems offer operational simplicity and avoid the cost and complexity of sophisticated ligands.

| Catalyst Innovation | Example System | Key Features | Reference |

|---|---|---|---|

| High-Activity Ligands | Pd(0) with bulky phosphine-based ligands | Low catalyst loading, high yields, short reaction times, high turnover frequencies. | nih.gov |

| Recyclable Nanocatalysts | LaPO4·Pd nanocatalyst | Reusable for multiple cycles, high product yields, operates in aqueous media. | nih.gov |

| Ligand-Free Catalysis | Pd(OAc)2 with hydrazine hydrate | Forms active Pd nanoparticles in situ, mild room-temperature conditions, operational simplicity. | rsc.org |

Reaction Chemistry and Functionalization of Thienyl Benzoate Systems

Transformations at the Ester Moiety

The ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into other esters, carboxylic acids, or amides.

Transesterification, the conversion of one ester to another, can be achieved under acidic or basic conditions. masterorganicchemistry.com For heteroaryl esters, base-catalyzed methods are particularly effective. Research has shown that earth-abundant alkali metal catalysts, such as potassium carbonate (K₂CO₃), can efficiently facilitate the transesterification of aryl and heteroaryl esters with phenols. rsc.orgscispace.com This process typically involves the interchange of the alkoxy moiety, proceeding through a nucleophilic addition-elimination mechanism at the ester carbonyl. masterorganicchemistry.com

While direct studies on methyl 3-(3-thienyl)benzoate are not extensively documented, the reactivity is comparable to other aryl benzoates. For instance, the transesterification of various benzoates with phenols using K₂CO₃ in 1,4-dioxane (B91453) has been demonstrated to proceed in moderate to high yields. rsc.orgresearchgate.net The reaction's efficiency can be influenced by the electronic nature of the substituents on the benzoate (B1203000) ring. researchgate.net The use of the alcohol nucleophile as the solvent can also help drive the reaction equilibrium towards the desired product. masterorganicchemistry.com

Table 1: Representative Conditions for Base-Catalyzed Transesterification of Aryl Esters

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| K₂CO₃ (10-20 mol%) | - | 1,4-Dioxane | 60-120 | 24-48 | Moderate to High | rsc.orgresearchgate.net |

This table presents generalized conditions for the transesterification of aryl esters, which are applicable to thienyl benzoate systems.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 3-(3-thienyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Amidation: The direct conversion of esters to amides is a fundamental transformation in organic synthesis. While traditionally challenging with unactivated esters, recent methods have enabled this conversion under milder conditions. Base-promoted amidation, for example using potassium tert-butoxide (t-BuOK) in a solvent like DMSO, has proven effective for a wide range of esters and amines. nih.gov Studies on methyl 3-methylbenzoate, a close structural analog, show successful amidation with various anilines and aliphatic amines, often proceeding rapidly at room temperature. nih.gov Another approach involves the reductive coupling of esters with nitroarenes, catalyzed by nickel, to form amides. This method tolerates a variety of functional groups, including thienyl moieties. researchgate.net

Table 2: Conditions for Direct Amidation of Methyl Benzoate Analogs

| Reagents | Solvent | Temperature | Time | Product Yield | Reference |

|---|---|---|---|---|---|

| Amine, t-BuOK | DMSO | Room Temperature | 5 min | High to Quantitative | nih.gov |

This table summarizes conditions developed for methyl benzoate analogs that can be applied to this compound.

Chemical Modifications of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic substitution and can be functionalized using modern cross-coupling techniques.

Thiophene is more reactive towards electrophiles than benzene (B151609). In a 3-substituted thiophene like this compound, electrophilic attack is strongly directed to the C2 and C5 positions, which are the most activated. The C2 position is generally favored over the C5 position unless there is significant steric hindrance. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. researchgate.netbohrium.com These reactions typically proceed under milder conditions than those required for benzene. savemyexams.comstudymind.co.uk

Modern synthetic methods allow for C-H functionalization at specific positions, often guided by a directing group and mediated by a transition metal catalyst. acs.orgresearchgate.net While the ester group in this compound is generally a poor directing group for reactions on the remote thiophene ring, the sulfur atom within the thiophene ring itself can direct C-H activation at the adjacent C2 and C4 positions. researchgate.net Palladium- and rhodium-catalyzed reactions are commonly employed for the direct arylation, alkenylation, or amidation of thiophene rings. researchgate.netwhiterose.ac.uk For instance, palladium-catalyzed direct arylation can selectively introduce aryl groups at the C2 and C5 positions of the thiophene core. researchgate.net

Chemical Modifications of the Benzoate Phenyl Ring

Electrophilic aromatic substitution on the benzoate phenyl ring is governed by the directing effects of the two existing substituents: the methyl ester group and the 3-thienyl group. dalalinstitute.com

Methyl Ester Group (-CO₂Me): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. libretexts.org It reduces the electron density of the benzene ring and directs incoming electrophiles to the positions meta to it (C5).

3-Thienyl Group: This heterocyclic substituent is generally considered an activating group and an ortho-, para-director. It donates electron density to the benzene ring via resonance.

The outcome of an electrophilic substitution reaction on the central phenyl ring depends on the interplay of these two competing effects. The thienyl group activates the ortho (C2, C4) and para (C6) positions, while the ester group deactivates the entire ring but directs towards the C5 position. Often, the activating ortho-, para-director will dominate the reaction's regioselectivity. libretexts.org For example, the nitration of the related 2-(thiophen-3-yl)benzoate scaffold has been shown to yield the methyl 4-nitro-2-(thiophen-3-yl)benzoate, indicating that substitution occurs ortho to the activating thienyl group and para to the deactivating ester group. unimi.it This suggests that for this compound, substitution would likely be favored at the C2, C4, and C6 positions.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is a complex process due to the competing directing effects of the two substituents. uci.edu The reactivity and regioselectivity of such reactions are determined by the electronic influence of the methoxycarbonyl group (-COOCH₃) at the C1 position and the 3-thienyl group at the C3 position.

The methoxycarbonyl group is a potent deactivating group and a meta-director. lkouniv.ac.inmasterorganicchemistry.com It withdraws electron density from the benzene ring through both inductive and resonance effects, thereby reducing the ring's nucleophilicity and slowing down the rate of electrophilic attack. masterorganicchemistry.com This deactivation is most pronounced at the ortho and para positions (C2, C4, and C6).

Conversely, aryl groups like the 3-thienyl substituent are generally considered to be weakly activating or deactivating and act as ortho, para-directors. lkouniv.ac.in The thienyl group can donate electron density to the phenyl ring via resonance, directing incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

The substitution pattern is therefore a result of these conflicting electronic demands:

Position 2: Ortho to the thienyl group (electronically favored by thienyl) but ortho to the deactivating ester group (strongly disfavored). Steric hindrance from both adjacent groups is also high.

Position 4: Ortho to the thienyl group (favored) and para to the ester group (disfavored).

Position 5: Meta to both the ester group (less deactivated than o/p positions) and the thienyl group.

Position 6: Para to the thienyl group (favored) and ortho to the ester group (strongly disfavored).

Given the strong deactivating nature of the ester group, any electrophilic substitution on the phenyl ring would require harsh reaction conditions. minia.edu.eg While the ester directs meta (to C5), the directing effect of the thienyl group towards positions 4 and 6 would compete. In cases of conflict between an activating/weakly deactivating (o,p-directing) group and a deactivating (m-directing) group, the o,p-director often governs the regioselectivity, albeit with a significantly reduced reaction rate. The substitution is most likely to occur at the position activated by the thienyl group and least deactivated by the ester, which would be position 4 or 6. However, substitution at position 5 cannot be entirely ruled out. It is also important to note that the electron-rich thiophene ring is itself susceptible to electrophilic attack, which may occur in preference to substitution on the deactivated phenyl ring.

A summary of potential, though challenging, electrophilic aromatic substitution reactions on the phenyl ring is presented below.

| Reaction | Reagents | Probable Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-3-(3-thienyl)benzoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-3-(3-thienyl)benzoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction unlikely due to deactivation |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. organic-chemistry.org

In the case of this compound, the methoxycarbonyl group can potentially act as a DMG. However, ester groups are generally considered weak DMGs compared to amides or carbamates. organic-chemistry.orguwindsor.ca A significant competing reaction is the nucleophilic addition of the organolithium reagent to the ester carbonyl, which can lead to the formation of ketones or tertiary alcohols.

To favor ortho-lithiation over nucleophilic addition, specific reaction conditions are necessary, such as the use of sterically hindered and non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures. unblog.fr

There are two ortho positions relative to the ester group: C2 and C6.

Position 2: Deprotonation at this site is sterically hindered by the adjacent 3-thienyl group.

Position 6: This position is sterically more accessible for deprotonation.

Therefore, if DoM were successful, it would be expected to occur preferentially at the C6 position. The resulting ortho-lithiated species could then be trapped with various electrophiles to introduce a wide range of functional groups.

The table below outlines a hypothetical, yet plausible, DoM and functionalization sequence.

| Step | Reagent | Intermediate/Product |

| 1. Metalation | LTMP, THF, -78 °C | Methyl 6-lithio-3-(3-thienyl)benzoate |

| 2. Quenching | Electrophile (E⁺) | Methyl 6-E-3-(3-thienyl)benzoate |

| Example E⁺ | I₂ | Methyl 6-iodo-3-(3-thienyl)benzoate |

| Example E⁺ | (CH₃)₂CO | Methyl 6-(2-hydroxypropan-2-yl)-3-(3-thienyl)benzoate |

Cascade Reactions and Annulations Involving Thienyl Benzoates

Cascade reactions, also known as domino or tandem reactions, enable the formation of complex molecular architectures from simpler precursors in a single operation, which is of great interest for synthetic efficiency. baranlab.orgnumberanalytics.com For a biaryl system like this compound, intramolecular annulation reactions represent a key strategy for constructing polycyclic aromatic compounds.

While specific cascade reactions starting from this compound are not extensively documented, plausible pathways can be proposed based on modern synthetic methodologies, particularly those involving transition-metal catalysis.

One such potential transformation is an intramolecular C-H/C-H coupling reaction to form a fused ring system. Palladium-catalyzed dehydrogenative cyclizations have been successfully employed for the synthesis of various fused heterocycles from biaryl precursors. researchgate.net In the context of this compound, this could involve the coupling of a C-H bond on the phenyl ring with a C-H bond on the thiophene ring. The most likely coupling would occur between the C2 position of the phenyl ring and the C2 or C4 position of the thienyl ring, leading to a tetracyclic, dibenzothiophene-like core structure.

A hypothetical palladium-catalyzed intramolecular annulation is depicted below.

| Reaction Type | Catalyst/Reagents | Potential Product |

| Intramolecular C-H/C-H Coupling | Pd(OAc)₂, Ag₂CO₃, 120 °C | Fused tetracyclic system |

This type of reaction often requires an oxidant to facilitate the catalytic cycle and relatively high temperatures. The regiochemical outcome would depend on the relative acidity and accessibility of the various C-H bonds in the molecule. Such annulations are valuable for creating novel, rigid, and planar aromatic systems that may have applications in materials science. researchgate.netbohrium.com

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Methyl 3-(3-thienyl)benzoate is predicted to exhibit distinct signals corresponding to the protons on the benzoate (B1203000) and thienyl rings, as well as the methyl ester group. The aromatic region will be complex due to the substitution pattern.

The protons of the benzoate ring are expected to appear as a series of multiplets. The proton at the C2 position, being ortho to the electron-withdrawing ester group, would likely be the most downfield of the benzoate protons. The thienyl protons will also have characteristic shifts, influenced by the sulfur heteroatom and the connection to the phenyl ring. The methyl ester protons will appear as a sharp singlet, typically in the range of 3.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl (-OCH₃) | ~3.90 | s | - |

| Benzoate H-2 | ~8.20 | t | ~1.5 |

| Benzoate H-4 | ~7.95 | ddd | ~7.8, 1.5, 1.1 |

| Benzoate H-5 | ~7.50 | t | ~7.8 |

| Benzoate H-6 | ~7.80 | dt | ~7.8, 1.3 |

| Thienyl H-2' | ~7.75 | dd | ~2.9, 1.3 |

| Thienyl H-4' | ~7.45 | dd | ~5.0, 1.3 |

| Thienyl H-5' | ~7.55 | dd | ~5.0, 2.9 |

Note: These are estimated values based on analogous compounds and spectroscopic principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in a predictable range, with their specific shifts determined by the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl (-OC H₃) | ~52.5 |

| Carbonyl (C =O) | ~166.5 |

| Benzoate C-1 | ~131.0 |

| Benzoate C-2 | ~129.5 |

| Benzoate C-3 | ~137.0 |

| Benzoate C-4 | ~129.0 |

| Benzoate C-5 | ~128.8 |

| Benzoate C-6 | ~133.5 |

| Thienyl C-2' | ~126.0 |

| Thienyl C-3' | ~141.0 |

| Thienyl C-4' | ~127.0 |

| Thienyl C-5' | ~122.0 |

Note: These are estimated values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the benzoate ring (e.g., H-4 with H-5, H-5 with H-6) and on the thienyl ring (e.g., H-4' with H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For instance, the signal for the methyl protons would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected between the methyl protons and the carbonyl carbon, and between the thienyl protons and the benzoate carbons, confirming the connectivity of the two ring systems.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Aromatic C-H and C=C stretching vibrations will also be prominent.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (methyl) | 2950-2850 | Weak |

| Carbonyl (C=O) Stretch | ~1720 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-O Stretch (ester) | 1300-1100 | Strong |

| C-H Out-of-Plane Bending | 900-675 | Strong |

Note: These are characteristic ranges and the exact positions will be specific to the molecule.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aromatic Ring Breathing | ~1600, ~1000 | Strong |

| Thienyl Ring Breathing | ~1400 | Medium |

| C=O Stretch | ~1720 | Weak |

Note: Raman intensities are relative and these are predicted values based on general principles.

Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. While experimental HRMS data for this compound is not widely published, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₁₀O₂S. This calculated value is critical for distinguishing it from other compounds with the same nominal mass. For comparison, the constitutional isomer, Methyl 4-(3-thienyl)benzoate, has a computed exact mass of 218.04015073 Da. nih.gov It is expected that the exact mass for this compound would be virtually identical.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₂S |

| Theoretical Exact Mass | 218.04015 Da |

Note: The exact mass is a calculated value and serves as a benchmark for experimental determination.

Mass Fragmentation Pathway Analysis for Structural Confirmation

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used to confirm its structure. For this compound, the fragmentation is expected to follow patterns characteristic of methyl esters and aromatic compounds. libretexts.org

Upon electron impact ionization, the molecular ion peak (M⁺) would be observed at m/z 218. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in the formation of a stable acylium ion at m/z 187. This is a common fragmentation for methyl esters.

Loss of the methyl ester group (•COOCH₃): Cleavage of the ester group would lead to a thienyl-substituted phenyl cation at m/z 159.

Cleavage of the thiophene (B33073) ring: The thiophene ring itself can undergo fragmentation, leading to characteristic sulfur-containing ions.

Formation of the benzoyl cation: A peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, might be observed, although this would require rearrangement.

The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the benzoate, methyl ester, and thienyl groups. miamioh.edu

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers a definitive three-dimensional map of the atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures, such as methyl 3,5-dimethylbenzoate, provides a framework for what to expect from such a study. nih.gov

Table 2: Exemplary Crystallographic Data Parameters for a Substituted Methyl Benzoate Derivative

| Parameter | Example Value (from Methyl 3,5-dimethylbenzoate) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.945(1) |

| b (Å) | 5.065(1) |

| c (Å) | 18.915(2) |

| β (°) | 102.34(1) |

| Volume (ų) | 930.5(2) |

Note: This data is for an analogous compound, methyl 3,5-dimethylbenzoate, and is presented for illustrative purposes. nih.gov

Analysis of Molecular Conformations and Crystal Packing

The solid-state structure of this compound would provide valuable information on its preferred conformation and intermolecular interactions. The molecule possesses rotational freedom around the C-C single bond connecting the phenyl and thienyl rings, and the C-C bond between the phenyl ring and the carbonyl group.

Theoretical studies on analogous molecules like methyl 3-nitrobenzoate show that the planarity between the ester group and the benzene (B151609) ring is a key conformational feature, influenced by electronic and steric effects. researchgate.net For this compound, a dihedral angle would exist between the planes of the benzoate and thienyl rings.

Computational Chemistry and Theoretical Investigations of Thienyl Benzoate Structures

Quantum Chemical Studies

Quantum chemical studies offer a powerful lens to examine the electronic and structural properties of molecules like Methyl 3-(3-thienyl)benzoate. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular orbitals, electron density distributions, and the prediction of various chemical and physical properties.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods are employed to investigate the electronic structure of this compound, providing a wealth of information about its behavior.

The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable three-dimensional structure. researchgate.net For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the phenyl and thienyl rings. Theoretical calculations can map the potential energy surface as a function of the dihedral angle between the two rings. Studies on similar bicyclic aromatic compounds have shown that the planar or near-planar conformations are often the most stable due to the maximization of π-conjugation. ethz.ch However, steric hindrance between the hydrogen atoms on the adjacent rings can lead to a slightly twisted lowest-energy conformation. The relative energies of different conformers, such as syn and anti, can be calculated to determine their populations at a given temperature. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Thienyl-Aryl System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.48 | - | - |

| C-S (thiophene) | 1.72 | - | - |

| C=O (ester) | 1.21 | - | - |

| C-O (ester) | 1.36 | - | - |

| C-S-C (thiophene) | - | 92.1 | - |

| C-C-C (inter-ring) | - | 120.5 | - |

| Phenyl-Thienyl | - | - | 25.0 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures as found in computational studies. Actual values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. dergipark.org.tr

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. physchemres.org For compounds like this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the benzoate (B1203000) moiety, facilitating intramolecular charge transfer upon excitation. nih.gov DFT calculations, often using functionals like B3LYP, are adept at predicting these orbital energies and the resulting gap. researchgate.netphyschemres.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds. researchgate.netirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. sapub.org These descriptors provide a quantitative measure of the molecule's reactivity and stability. scispace.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. sapub.org

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. sapub.org A harder molecule is less reactive.

Global Softness (S): The reciprocal of global hardness (S = 1/2η), indicating the molecule's polarizability. sapub.org

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons from an equilibrium system. irjweb.com

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ²/2η.

These parameters are invaluable for comparing the reactivity of a series of related compounds and for understanding their potential interactions in various chemical environments. researchgate.netdergipark.org.tr

Table 3: Illustrative Predicted Electronic Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.15 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.21 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2 and represent typical values for similar molecules.

Molecules with extended π-conjugated systems, like this compound, are candidates for materials with non-linear optical (NLO) properties. researchgate.net NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or amplitudes.

Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its hyperpolarizability (β and γ). nih.gov The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) relates to the third-order response. acs.org For a molecule to have a significant NLO response, it often requires a high degree of intramolecular charge transfer, which can be facilitated by the donor-acceptor nature of the thienyl and benzoate groups. researchgate.net Studies on similar organic compounds have shown that theoretical calculations can be a valuable tool for screening potential NLO materials before their synthesis and experimental characterization. nih.govacs.org

Table 4: Illustrative Calculated NLO Properties

| Property | Value |

| First Hyperpolarizability (β) | 6.317 x 10-30 esu nih.gov |

| Second Hyperpolarizability (γ) | 4.314 x 10-35 esu nih.gov |

Note: These values are taken from a study on a related triazole derivative and are for illustrative purposes. nih.gov

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is a powerful tool, ab initio methods provide an alternative and often more rigorous approach to studying electronic structure. The term "ab initio" (from first principles) signifies that these calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory fall under this category.

For a molecule like this compound, ab initio calculations can be used to obtain highly accurate electronic energies and wavefunctions. acs.org These methods are particularly useful for benchmarking the results from DFT calculations and for studying systems where DFT might be less reliable. For instance, high-level ab initio calculations have been used to investigate the thermochemistry and bond dissociation enthalpies of bithiophenes, providing fundamental data on the stability and reactivity of the thienyl moiety. acs.org While computationally more demanding than DFT, ab initio methods are invaluable for achieving a deeper and more precise understanding of the electronic character of thienyl benzoate structures. A study on the origin of metallic luster in a thienyl-pyrrole derivative also utilized the ab initio molecular orbital method (B3LYP/6-31G(d)) for theoretical calculations. nii.ac.jp

Computational and Theoretical Investigations of this compound: A Search for Published Data

A comprehensive search for specific computational and theoretical chemistry studies on the compound This compound has been conducted to fulfill the request for a detailed scientific article. The investigation aimed to find published research data pertaining to its theoretical spectroscopy and molecular dynamics simulations.

Despite a thorough review of scientific literature and chemical databases, no specific studies containing the requested computational data for "this compound" were found. The required information for the outlined sections—including predicted NMR chemical shifts, simulated vibrational spectra (IR/Raman), theoretical UV-Vis spectra, conformational analysis, and solvent effects—does not appear to be available in the public domain.

General computational methodologies such as Density Functional Theory (DFT) for predicting NMR shifts and vibrational frequencies, Time-Dependent DFT (TD-DFT) for electronic transitions, and molecular dynamics for conformational and interaction studies are well-established techniques. Studies on related molecules, such as methyl benzoate and other thienyl derivatives, have utilized these methods to elucidate their structural and electronic properties. However, the application of these computational tools to the specific molecule of interest, this compound, has not been documented in the accessible literature.

Consequently, it is not possible to generate the requested article with detailed, scientifically accurate research findings and data tables, as the foundational data from primary research is absent. The creation of such content would require fabricating data, which falls outside the scope of factual reporting.

Should research on the computational and theoretical properties of this compound be published in the future, a detailed article as per the requested outline could be compiled.

Advanced Applications in Specialized Chemical and Material Science Fields

Role as Versatile Building Blocks in Organic Synthesis

The structure of methyl 3-(3-thienyl)benzoate makes it an ideal starting material or intermediate in the construction of more complex molecular frameworks. The differential reactivity of the benzene (B151609) and thiophene (B33073) rings, along with the reactive ester group, allows for selective modifications, making it a valuable tool for synthetic chemists.

While direct applications as a precursor for the total synthesis of specific, complex natural products are not extensively documented, the core structure of this compound is representative of biaryl motifs found in some natural products. Its true value lies in its role as a model compound and a versatile intermediate. For instance, the Suzuki coupling reaction, a cornerstone of modern organic synthesis, is frequently employed to create the C-C bond between the two aromatic rings in this compound. This same methodology is pivotal in the synthesis of numerous natural products containing biaryl linkages. The synthesis of this compound itself, often achieved through the Suzuki coupling of 3-thienylboronic acid and methyl 3-bromobenzoate, serves as a testament to the robustness of this reaction in creating precursors for more elaborate structures.

This compound is a key intermediate in the synthesis of a variety of advanced organic compounds. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(3-thienyl)benzoic acid, which can then be converted into a wide range of other functional groups, such as amides, acid chlorides, and other esters. These transformations open up pathways to new classes of compounds with potential applications in medicinal chemistry and materials science. For example, the thienyl and phenyl rings can undergo further functionalization, such as electrophilic substitution reactions, to introduce additional substituents that can fine-tune the electronic and steric properties of the molecule for specific applications.

Applications in Materials Science

The electronic and structural properties of this compound make it a candidate for use in the development of advanced materials. The thiophene unit is a well-known component of electronically active materials, while the benzoate (B1203000) portion can be modified to influence properties like solubility, processability, and intermolecular interactions.

The bifunctional nature of this compound and its derivatives allows them to act as monomers in polymerization reactions. For example, the carboxylic acid derivative can be used in condensation polymerizations to form polyesters or polyamides. The thiophene ring can also be polymerized through oxidative or cross-coupling methods to create conjugated polymers. These polymers, which feature a backbone of alternating single and double bonds, are often semiconducting and are of great interest for applications in electronics. While specific examples of large-scale polymer production using this compound as the primary monomer are not widespread, its structural motif is representative of monomers used to create polymers with tailored electronic and optical properties.

The core structure of this compound is relevant to the design of materials for organic electronic devices. In organic photovoltaics (OPVs), materials with donor-acceptor architectures are crucial for efficient charge separation. The electron-rich thiophene and electron-withdrawing benzoate moieties in this compound mimic such a structure. While not typically used as the primary active material itself, it serves as a fundamental building block for more complex molecules designed for OPV applications. Similarly, in organic light-emitting diodes (OLEDs), materials with high photoluminescence quantum yields and good charge transport properties are required. The thienyl-aryl structure can be incorporated into larger, more complex molecules that serve as emitters or host materials in OLEDs, with the specific substituents on each ring playing a critical role in tuning the emission color and device efficiency.

Structure-Activity Relationships (SAR) in Chemical Design

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity or material properties. For this compound and its derivatives, SAR studies are crucial for optimizing their performance in various applications. Key aspects of its structure that can be systematically varied include:

Position of the Thienyl Group: Moving the thienyl group to the ortho or para position of the benzoate ring would significantly alter the molecule's conformation and electronic properties, impacting how it interacts with biological targets or packs in a solid state.

Substituents on the Aromatic Rings: Adding various functional groups to either the thiophene or the benzene ring can modulate properties like electron-donating/withdrawing character, solubility, and steric hindrance. For instance, adding electron-donating groups to the thiophene ring would enhance its donor character, which could be beneficial in organic electronic applications.

Modification of the Ester Group: The methyl ester can be replaced with other esters or converted to an amide or other functional group to alter the compound's polarity, hydrogen bonding capabilities, and reactivity.

Through systematic modifications and subsequent testing, researchers can develop a comprehensive understanding of the SAR for this class of compounds, leading to the rational design of new molecules with enhanced properties for specific applications in medicine, electronics, and materials science.

Impact of Substituent Effects on Reactivity and Material Properties

The chemical reactivity and physical properties of this compound are intrinsically linked to the electronic nature of its constituent aromatic rings: the benzene ring of the benzoate group and the thiophene ring. The introduction of additional functional groups, or substituents, onto either of these rings can profoundly alter the molecule's characteristics. This is due to substituent effects, which modulate the electron density distribution across the molecule through a combination of inductive and resonance effects.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the aromatic ring, making it more nucleophilic and generally more reactive towards electrophiles. Conversely, EWGs decrease the ring's electron density, rendering it less reactive to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution.

In the context of this compound, a substituent's position is as crucial as its electronic nature.

Substitution on the Thiophene Ring: The sulfur atom in the thiophene ring makes it inherently electron-rich, and it readily undergoes electrophilic substitution, primarily at the C2 and C5 positions. Adding an EWG, such as an acetyl group, to the thiophene ring can significantly alter the electronic properties of the entire molecule. For instance, in the related compound Methyl 3-(5-acetyl-2-thienyl)benzoate, the acetyl group pulls electron density from the thiophene ring, which in turn influences the electronic communication with the attached benzoate ring. nih.gov

These electronic perturbations directly impact the material properties of polymers or molecular crystals derived from these molecules. For example, modifying the electron density can shift the absorption and emission spectra, a key factor in designing dyes and fluorescent materials. It can also alter the molecule's frontier molecular orbitals (HOMO/LUMO levels), which is critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following interactive table summarizes the expected qualitative impact of representative substituents at a hypothetical position on the aromatic rings of this compound.

Interactive Table: Predicted Substituent Effects on this compound

| Substituent Group | Classification | Effect on Ring Reactivity (Electrophilic Attack) | Potential Impact on Material Properties |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (EWG) | Strong Deactivation | Shifts absorption to longer wavelengths (red-shift); increases electron affinity. |

| -CN (Cyano) | Strongly Electron-Withdrawing (EWG) | Strong Deactivation | Similar to -NO₂, can enhance n-type semiconductor characteristics. |

| -Cl (Chloro) | Weakly Electron-Withdrawing (EWG) by Induction, Donating by Resonance | Weak Deactivation | Induces minor electronic changes; can influence crystal packing and solubility. libretexts.org |

| -CH₃ (Methyl) | Weakly Electron-Donating (EDG) | Weak Activation | Slightly increases electron density; can improve solubility in organic solvents. |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (EDG) by Resonance | Strong Activation | Significantly raises HOMO level; shifts absorption/emission spectra. |

Rational Design of Derivatives with Tunable Attributes

The principles of substituent effects form the foundation for the rational design of novel derivatives of this compound with precisely tailored attributes. acs.orgunimi.it Rational design involves a targeted, hypothesis-driven approach to molecular synthesis, where specific structural modifications are made to achieve a desired function or property. unideb.huresearchgate.net This strategy is paramount in materials science for creating functional materials with optimized performance for specific applications.

By strategically placing different functional groups on the this compound scaffold, chemists can fine-tune a wide array of molecular properties:

Electronic and Photophysical Properties: For applications in organic electronics, the goal is often to control the band gap (the energy difference between the HOMO and LUMO). Adding strong EDGs to one ring and strong EWGs to the other can create a "push-pull" system. This intramolecular charge transfer character dramatically lowers the band gap, shifting light absorption and emission to longer wavelengths and enhancing nonlinear optical (NLO) properties. acs.org The synthesis of oligothiophenes with various substituents has demonstrated that such modifications can create dyes suitable for panchromatic dye-sensitized solar cells. mdpi.com

Liquid Crystalline Properties: The introduction of long alkyl chains or other mesogenic (liquid crystal-forming) groups can induce liquid crystalline behavior. The rigid core of this compound is conducive to forming the ordered, anisotropic phases characteristic of liquid crystals, which are essential for display technologies. The specific nature and length of the added chains would determine the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.

Polymer Characteristics: this compound can serve as a monomer for the synthesis of advanced polymers. By adding polymerizable groups (like vinyl or halide functionalities for cross-coupling reactions), it can be incorporated into conjugated polymers. The Suzuki and Stille cross-coupling reactions are common methods for synthesizing such polymers from thienyl-containing monomers. mdpi.com The substituents present on the monomer unit would directly translate into the properties of the final polymer, dictating its conductivity, solubility, and processability.

The following interactive table illustrates how specific, rationally designed derivatives of this compound could be targeted for particular applications by tuning their molecular attributes.

Interactive Table: Rational Design of this compound Derivatives

| Structural Modification | Target Attribute to Tune | Potential Application | Example Derivative Concept |

|---|---|---|---|

| Add an electron-donating group (e.g., -N(CH₃)₂) to the thiophene ring and an electron-withdrawing group (e.g., -CN) to the benzoate ring. | Decrease HOMO-LUMO gap; induce intramolecular charge transfer. | Nonlinear optics (NLO); organic photovoltaics (OPVs). | Methyl 4-cyano-3-(5-(dimethylamino)thiophen-3-yl)benzoate |

| Attach long, flexible alkyl chains (e.g., -OC₈H₁₇) to the benzoate ring. | Induce self-assembly and thermal phase transitions. | Liquid crystal displays (LCDs). | Methyl 4-(octyloxy)-3-(3-thienyl)benzoate |

| Introduce bromo-substituents at reactive positions on both rings. | Create sites for polymerization via cross-coupling reactions. | Monomer for conductive polymers; organic field-effect transistors (OFETs). | Methyl 2,5-dibromo-3-(2,5-dibromothiophen-3-yl)benzoate |

| Extend the π-conjugated system by replacing the thienyl group with a bithiophene or terthiophene unit. | Red-shift optical absorption/emission; increase charge carrier mobility. | Organic light-emitting diodes (OLEDs); near-infrared (NIR) sensors. mdpi.com | Methyl 3-(2,2'-bithiophen-5-yl)benzoate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.